molecular formula C14H14ClN B2647927 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine CAS No. 5778-59-6

9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine

Cat. No.: B2647927
CAS No.: 5778-59-6
M. Wt: 231.72
InChI Key: ZTLGFHXSSXULPP-UHFFFAOYSA-N
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Description

9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine is a derivative of acridine, a heterocyclic compound known for its wide range of biological and chemical applications. Acridine derivatives have been extensively studied for their potential therapeutic properties, including anti-cancer, anti-microbial, and anti-inflammatory activities

Chemical Reactions Analysis

9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding acridone derivatives.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroacridine derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can inhibit the replication and transcription processes, leading to cell death in cancer cells . Additionally, the compound may interact with specific molecular targets, such as topoisomerases and kinases, further contributing to its biological activity .

Comparison with Similar Compounds

9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine can be compared with other acridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its chemical reactivity and biological activity compared to other acridine derivatives .

Properties

IUPAC Name

9-chloro-5-methyl-1,2,3,4-tetrahydroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c1-9-5-4-7-11-13(15)10-6-2-3-8-12(10)16-14(9)11/h4-5,7H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLGFHXSSXULPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3CCCCC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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